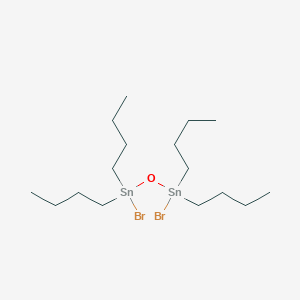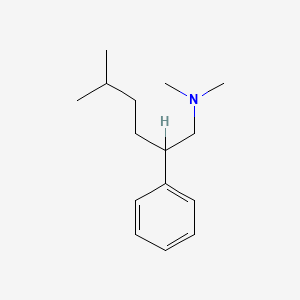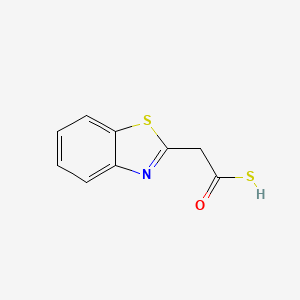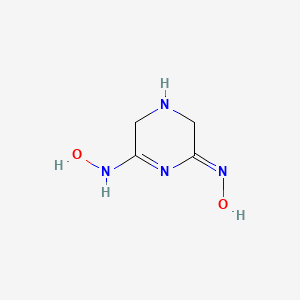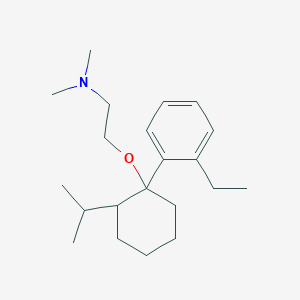
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine is an organic compound with a complex structure that includes an ethylphenyl group, an isopropylcyclohexyl group, and a dimethylaminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-(o-ethylphenyl)-2-isopropylcyclohexanol with N,N-dimethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove impurities and obtain the desired product in high purity.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in studies involving cell signaling and receptor interactions due to its potential activity on certain biological pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems or act as an analgesic.
Industry: It may find applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as muscarinic or NMDA receptors, leading to changes in cell signaling and physiological responses. The exact pathways and targets depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine include:
- N,N-Dimethyl-2-((1-(o-methylphenyl)-2-isopropylcyclohexyl)oxy)ethylamine
- N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-methylcyclohexyl)oxy)ethylamine
- N,N-Dimethyl-2-((1-(o-ethylphenyl)-2-isopropylcyclohexyl)oxy)ethanol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
34272-90-7 |
|---|---|
分子式 |
C21H35NO |
分子量 |
317.5 g/mol |
IUPAC名 |
2-[1-(2-ethylphenyl)-2-propan-2-ylcyclohexyl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H35NO/c1-6-18-11-7-8-13-20(18)21(23-16-15-22(4)5)14-10-9-12-19(21)17(2)3/h7-8,11,13,17,19H,6,9-10,12,14-16H2,1-5H3 |
InChIキー |
QILRHCWDZFXHKP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C2(CCCCC2C(C)C)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
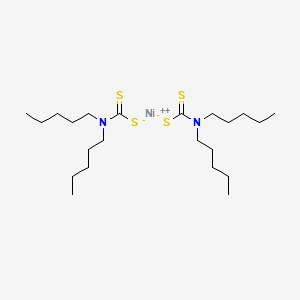
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)


